![molecular formula C15H26O B072145 gamma-Eudesmol CAS No. 1209-71-8](/img/structure/B72145.png)
gamma-Eudesmol
Overview
Description
Gamma-Eudesmol is a eudesmane sesquiterpenoid . The eudesmane skeleton carries a hydroxy substituent at C-11 and has a double bond between C-4 and C-5 . It is found in the leaf of Cryptomeria japonica .
Synthesis Analysis
Gamma-Eudesmol can be microbiologically transformed by Gibberella suabinetti ATCC 20193 . This process results in seven different eudesmanoidal metabolites . These metabolites include eudesma-4-en-11-ol-3-one (carissone), eudesma-3-en-2β, 11-diol, eudesma-4-en-3β,11-diol, eudesma-4 (15)-en-8,11-diol, eudesma-4 (15)-en-2α,11-diol (pterocarpol), 1 (3)cyclo-eudesma-4 (15)-en-11,12-diol and eudesma-4-en-11,15-diol .Molecular Structure Analysis
The molecular formula of Gamma-Eudesmol is C15H26O . Its average mass is 222.36630 and its monoisotopic mass is 222.19837 . The IUPAC name is 2-[(2R,4aR)-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl]propan-2-ol .Chemical Reactions Analysis
The transformation of Gamma-Eudesmol involves the superactivity of the hydroxylase, the dehydrogenase, and the isomerase enzymes . This transformation results in the production of several metabolites .Physical And Chemical Properties Analysis
Gamma-Eudesmol has a molecular weight of 222.3663 . More detailed physical and chemical properties were not found in the retrieved sources.Scientific Research Applications
Essential Oil Authentication
Gamma-Eudesmol is used as a marker for the authentication of essential oils, particularly those derived from the Pelargonium graveolens plant . The presence of gamma-Eudesmol and guaia-6,9-diene in Pelargonium oil is a clear indicator of the cultivar from which the essential oil was derived or the country of origin .
Antifungal Activity
Essential oils containing gamma-Eudesmol have shown significant antifungal activity against several species of the Fusarium fungus . This suggests potential applications in agriculture, particularly as antagonists against Fusarium and other fungi .
Herbicidal Activity
Preliminary in vitro tests have shown that essential oils containing gamma-Eudesmol can inhibit the germination of certain weed species . This suggests potential applications in weed control in agriculture .
Antioxidant Activity
While the antioxidant capacity of essential oils containing gamma-Eudesmol is relatively low, it is still present and may contribute to the overall beneficial effects of these oils .
Phytochemical Analysis
Gamma-Eudesmol is one of the key compounds identified in the pyrolysis gas chromatography-mass spectrometry analysis of Eucalyptus leaves’ aqueous ethanol extract . This suggests its role in the chemical composition of Eucalyptus species .
Perfumery and Cosmetics
Essential oils containing gamma-Eudesmol are primarily used in perfumery and cosmetics . The presence of gamma-Eudesmol contributes to the unique aroma profile of these oils .
Safety and Hazards
When handling Gamma-Eudesmol, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .
Mechanism of Action
Target of Action
Gamma-Eudesmol is a eudesmane sesquiterpenoid . It is a type of terpene, a class of organic compounds that are often found in plants and are responsible for their aroma and flavor
Mode of Action
It is known that it interacts with its targets to bring about its effects .
Biochemical Pathways
Gamma-Eudesmol is involved in various biochemical pathways. It has been found in the essential oil from leaves of Cryptomeria japonica . It is also identified as a lipid metabolite with important functions in the formation of rice quality .
Pharmacokinetics
It is known to be practically insoluble in water .
Result of Action
It is known that it can be microbiologically transformed by gibberella suabinetti atcc 20193 into several metabolites .
properties
IUPAC Name |
2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOPMQRJLLIEJV-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017639 | |
Record name | Machilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-EUDESMOL | |
CAS RN |
1209-71-8 | |
Record name | (+)-γ-Eudesmol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1209-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Machilol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Machilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .GAMMA.-EUDESMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3M974G2BE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is γ-eudesmol and where is it found?
A1: γ-Eudesmol is a naturally occurring sesquiterpene alcohol commonly found in various plant species. It's a significant component of essential oils derived from plants like Syzygium aromaticum (clove) [], Cananga odorata (Ylang-Ylang) [], and Laggera pterodonta []. It's also found in Cortex Magnoliae Officinalis [], Michelia martinii [], and Aquilaria malaccensis [].
Q2: What is the chemical structure of γ-eudesmol?
A2: γ-Eudesmol possesses the molecular formula C15H26O and a molecular weight of 222.37 g/mol. While specific spectroscopic data is not extensively detailed in the provided research, it's important to note that γ-eudesmol exists as one of several isomeric eudesmols (α, β, and γ), each with distinct structural arrangements influencing their properties.
Q3: What are the known biological activities of γ-eudesmol?
A3: Research indicates that γ-eudesmol, often in conjunction with other essential oil components, exhibits antibacterial activity. One study demonstrated its efficacy against bacteria associated with otitis media, including Staphylococcus aureus, Proteus mirabilis, and Pseudomonas aeruginosa []. It also demonstrated activity against skin pathogens like Propionibacterium acnes and Staphylococcus epidermidis []. Additionally, γ-eudesmol, along with other compounds from Magnolia obovata, inhibited nitric oxide production in lipopolysaccharide-activated macrophages [].
Q4: How does γ-eudesmol exert its antibacterial effects?
A4: While the precise mechanism of action remains under investigation, in silico studies suggest that γ-eudesmol and related compounds might interact with specific bacterial proteins. For instance, γ-eudesmol displayed binding affinity for S. aureus (PDB ID: 2NOJ), Proteus mirabilis (PDB ID: 6H2L), Proteus vulgaris (PDB ID: 4MCX), and Staphylococcus epidermidis (PDB ID: 4HBL) []. Further research is needed to elucidate the exact molecular interactions and downstream effects.
Q5: Has γ-eudesmol been investigated for its potential in treating specific diseases?
A5: While not directly addressed in the provided research, γ-eudesmol's presence in essential oils known for their medicinal properties suggests potential therapeutic applications. For example, its antibacterial activity against otitis media-associated bacteria [] warrants further investigation into its potential as a treatment option.
Q6: Is γ-eudesmol toxic? What is its safety profile?
A6: The provided research does not delve into the toxicological profile of γ-eudesmol. As with any natural compound, thorough toxicological studies are crucial to assess its safety profile and determine potential adverse effects.
Q7: How is γ-eudesmol analyzed and quantified?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for the analysis and quantification of γ-eudesmol in essential oils and plant extracts [, , , , , , ]. This technique allows for the separation and identification of individual components based on their retention times and mass spectral patterns.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.